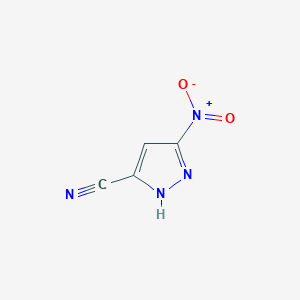
3-nitro-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “3-nitro-1H-pyrazole-5-carbonitrile” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a subject of interest for researchers and industry professionals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “3-nitro-1H-pyrazole-5-carbonitrile” involves specific synthetic routes that require precise reaction conditions. These methods often include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch processing and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: Compound “3-nitro-1H-pyrazole-5-carbonitrile” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often facilitated by nucleophiles or electrophiles under controlled temperatures and pressures.
Major Products: The reactions of compound “this compound” result in the formation of various products, depending on the type of reaction and conditions used. These products are often analyzed using techniques such as chromatography and spectroscopy to confirm their structure and purity.
Scientific Research Applications
Compound “3-nitro-1H-pyrazole-5-carbonitrile” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of compound “3-nitro-1H-pyrazole-5-carbonitrile” involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition or activation of specific enzymes or receptors. The detailed pathways and molecular targets are often studied using advanced techniques like molecular docking and bioinformatics.
Comparison with Similar Compounds
Compound “3-nitro-1H-pyrazole-5-carbonitrile” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar chemical structures or functional groups.
Uniqueness: The specific properties and interactions of compound “this compound” make it distinct from other compounds, providing unique advantages in its applications.
This detailed article provides an overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-nitro-1H-pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDVYNBKVIRIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
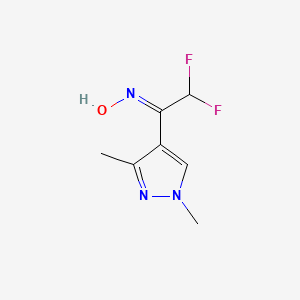


![(1E)-1-[3-(difluoromethoxy)phenyl]ethanone oxime](/img/structure/B7882725.png)
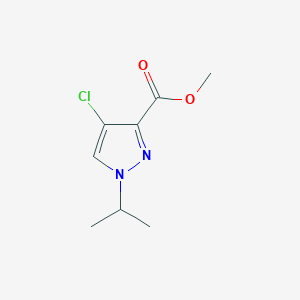
![(NZ)-N-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]hydroxylamine](/img/structure/B7882730.png)
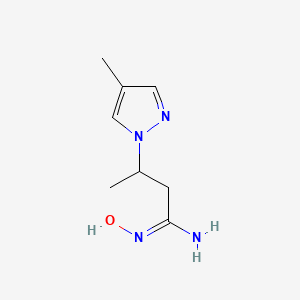
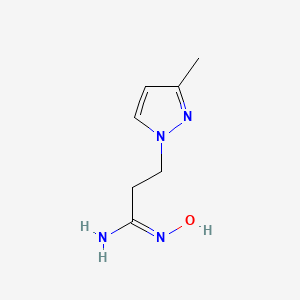

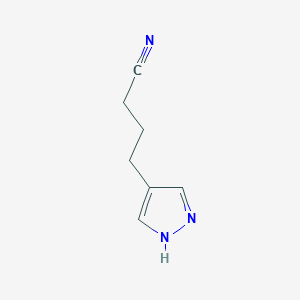

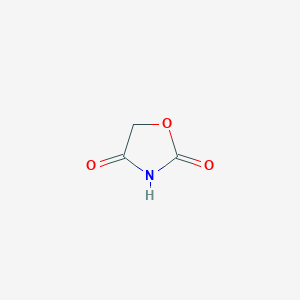

![(3E)-3-[1-(2-hydroxy-5-methylanilino)ethylidene]-6-methylpyran-2,4-dione](/img/structure/B7882813.png)
